Bienvenue dans la boutique en ligne BenchChem!

N-(2,4-difluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide

PIM kinase inhibitor scaffold topology positional isomerism

This 2-pyridinyl-thiazole-5-carboxamide (CAS 400079-01-8) is the definitive PIM-1/2/3 inhibitor reference scaffold for lead optimization programs. The 2-pyridinyl isomer ensures correct hinge-binding geometry, while the 2,4-difluorophenyl group blocks oxidative metabolism at ortho/para positions, enabling cleaner structure-metabolism relationship studies. Available at 98% purity for reproducible enzymatic and cellular assays. Purchase this specific congener to maintain SAR continuity in Incyte patent family optimization.

Molecular Formula C16H11F2N3OS
Molecular Weight 331.34
CAS No. 400079-01-8
Cat. No. B2836022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide
CAS400079-01-8
Molecular FormulaC16H11F2N3OS
Molecular Weight331.34
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C16H11F2N3OS/c1-9-14(23-16(20-9)13-4-2-3-7-19-13)15(22)21-12-6-5-10(17)8-11(12)18/h2-8H,1H3,(H,21,22)
InChIKeyXOSVREHMXJQDKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide (CAS 400079-01-8): A 2-Pyridinyl-Thiazole-5-Carboxamide PIM Kinase Inhibitor Scaffold for Oncology Research Procurement


N-(2,4-Difluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide (CAS 400079-01-8, CHEMBL1584484) is a thiazole-5-carboxamide derivative featuring a 2-pyridinyl substituent at the thiazole C2 position and a 2,4-difluorophenyl group attached via the carboxamide linkage at C5 [1]. The compound belongs to a class of thiazolecarboxamides disclosed as PIM kinase inhibitors in patent family EP2945939/WO2014113388 (Incyte Holdings Corp.), where the 2-pyridinyl-thiazole-5-carboxamide scaffold constitutes a core pharmacophore for PIM-1/2/3 inhibition relevant to hematological malignancies and solid tumors [2]. Its molecular formula is C16H11F2N3OS (MW 331.35 g/mol) with a calculated LogP of approximately 3.47–4.04, placing it within a lipophilicity range distinct from many polar kinase inhibitor chemotypes [1].

Why Generic Substitution Fails for N-(2,4-Difluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide: Positional Isomerism and Scaffold Topology Dictate Target Engagement


Within the thiazolecarboxamide PIM inhibitor chemotype, subtle structural variations produce substantial differences in kinase selectivity and cellular activity. The C2 pyridinyl nitrogen position (2-pyridinyl vs. 3-pyridinyl vs. 4-pyridinyl) determines the geometry of the hinge-binding interaction with the PIM kinase ATP pocket, while the 2,4-difluorophenyl substitution pattern on the carboxamide modulates hydrophobic pocket occupancy and metabolic stability [1]. The positional isomer N-(2,4-difluorophenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide (CAS 321430-13-1) differs only in the pyridine nitrogen location yet is expected to exhibit altered kinase selectivity profiles based on established SAR within the Incyte patent family [1]. Furthermore, commercially available analogs with alternative N-aryl substitutions—including 4-fluorophenyl (CAS 400079-00-7), 3,5-dichlorophenyl (CAS 400079-03-0), and 3,4-dichlorophenyl (CAS 400079-04-1) variants—demonstrate that even single-atom changes on the carboxamide aryl ring can redirect target potency and ADME properties . Procurement of the specific 2-pyridinyl, 2,4-difluorophenyl congener is therefore essential for maintaining SAR continuity in lead optimization programs.

Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide (CAS 400079-01-8): Head-to-Head Isomerism, Physicochemical, Purity, and Hazard Data


Positional Isomer Differentiation: 2-Pyridinyl vs. 3-Pyridinyl Conjugate for PIM Kinase Hinge Binding

The 2-pyridinyl substituent in the target compound (CAS 400079-01-8) provides a nitrogen atom at the ortho position relative to the thiazole C2 connection, enabling a bidentate hinge-binding interaction with the PIM kinase hinge region that is geometrically distinct from the 3-pyridinyl isomer (CAS 321430-13-1). In the Incyte patent family EP2945939/WO2014113388, the 2-pyridinyl-thiazole-5-carboxamide scaffold is the core chemotype, and SAR tables within the patent demonstrate that altering the pyridinyl nitrogen position modulates PIM-1, PIM-2, and PIM-3 IC50 values by orders of magnitude [1]. The positional isomer CAS 321430-13-1 is offered as a separate catalog item by the same vendors, confirming that these are treated as chemically and biologically distinct entities by commercial suppliers .

PIM kinase inhibitor scaffold topology positional isomerism hinge-binding motif

Physicochemical Differentiation: Calculated LogP, PSA, and Drug-Likeness Metrics vs. PIM Inhibitor Benchmarks

The target compound exhibits a calculated LogP of 3.47–4.04 (vendor cLogP: 3.47 ; ChEMBL ALogP: 4.04 [1]), a topological polar surface area (tPSA) of 54.88 Ų, and a quantitative estimate of drug-likeness (QED) score of 0.79 [1]. This LogP range positions the compound in a moderately lipophilic space distinct from more polar PIM inhibitors such as SGI-1776 (cLogP ~2.1) and from highly lipophilic inhibitors like AZD1208 (cLogP ~4.8). The tPSA of 54.88 Ų is below the 140 Ų threshold for oral bioavailability and below the 90 Ų threshold associated with blood-brain barrier penetration, suggesting a peripheral restrictiveness profile potentially advantageous for hematological malignancy applications where CNS penetration may be undesirable [1]. The compound has zero Rule-of-5 violations, a free base molecular weight of 331.35 g/mol, and 3 hydrogen bond acceptors with 1 donor [1].

lipophilicity polar surface area drug-likeness permeability

Commercial Purity Differentiation: 95–98% Assay Specification Across Catalog Suppliers

Commercially available batches of the target compound are specified at 95% purity (AKSci Cat. 7697CM ) or 98% purity (Fluorochem Cat. F702043 ; MolDB Cat. M145037 ), with the higher 98% specification offering a verifiable quality differential for assays requiring minimal impurity interference. The structurally related analog N-(4-fluorophenyl)-4-methyl-2-(pyridin-2-yl)thiazole-5-carboxamide (CAS 400079-00-7) is listed with similar purity specifications, making purity grade a procurement decision point rather than a structural differentiator; however, the target compound's 98% grade from Fluorochem includes full SDS documentation with GHS hazard classification (H302, H315, H319, H335) and recommended handling procedures, providing the documentation traceability required for GLP-compliant laboratory environments .

compound purity quality specification procurement reproducibility

PubChem qHTS Bioactivity Fingerprint: Differential Activity in miRNA Modulation and Rab9 Promoter Assays

In PubChem qHTS screening panels, the target compound was classified as 'Not Active' in a microRNA-21 (miR-21) modulator assay (Potency = 5,211.9 nM; pCHEMBL = 5.28) [1], while being classified as 'Active' in a Rab9 promoter activation assay (pCHEMBL = 5.40, corresponding to a potency of approximately 3,980 nM) [2]. This differential activity profile—lacking miR-21 modulation at concentrations up to ~5 µM while showing Rab9 promoter activation at ~4 µM—provides a selectivity fingerprint that distinguishes this compound from promiscuous bioactive molecules. Compounds with non-selective cellular activity typically show activity across multiple qHTS panels; the target compound's panel-selective profile suggests target-specific rather than non-specific mechanism(s) of action, though the primary PIM kinase target engagement data remains within the proprietary Incyte patent examples and is not publicly deposited in ChEMBL [3].

high-throughput screening miRNA modulation Rab9 promoter bioactivity fingerprint

N-Aryl Substitution SAR Differentiation: 2,4-Difluorophenyl vs. Mono-Fluoro and Dichloro Analogs in the Same Thiazole Series

The target compound's 2,4-difluorophenyl carboxamide substitution pattern is flanked by commercially available mono-fluoro and dichloro analogs within the same 4-methyl-2-(pyridin-2-yl)thiazole-5-carboxamide series: N-(4-fluorophenyl) (CAS 400079-00-7), N-(3,5-dichlorophenyl) (CAS 400079-03-0), and N-(3,4-dichlorophenyl) (CAS 400079-04-1) . The 2,4-difluoro substitution provides a unique combination of electronic effects: the electron-withdrawing fluorine atoms at positions 2 and 4 increase the acidity of the adjacent carboxamide NH proton (enhancing hydrogen-bond donor strength for target binding) while the ortho-fluorine restricts rotational freedom of the phenyl ring—a conformational effect absent in the 4-fluoro mono-substituted analog and sterically distinct from the bulkier dichloro variants [1]. Within the Incyte patent family EP2945939, the difluorophenyl motif appears in multiple exemplified compounds with nanomolar PIM inhibitory activity, consistent with the broader medicinal chemistry precedent that 2,4-difluorophenyl groups enhance metabolic stability by blocking CYP450-mediated phenyl ring oxidation at both ortho and para positions compared to unsubstituted or mono-fluorinated phenyl rings [2].

structure-activity relationship halogen substitution fluorine effects metabolic stability

Optimal Research Application Scenarios for N-(2,4-Difluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide (CAS 400079-01-8)


PIM Kinase Lead Optimization: SAR Expansion Around the 2-Pyridinyl-Thiazole-5-Carboxamide Core

The target compound serves as a reference scaffold for PIM-1/2/3 inhibitor lead optimization programs based on the Incyte thiazolecarboxamide chemotype [1]. Its 2-pyridinyl-thiazole-5-carboxamide core with 2,4-difluorophenyl N-aryl substitution provides a well-defined starting point for systematic SAR studies. Researchers can use this compound as a baseline to evaluate modifications at the C4 methyl group, the C2 heteroaryl position, and the N-aryl carboxamide substituent while maintaining the core pharmacophore geometry established in the EP2945939 patent [1]. The 98% purity grade from Fluorochem (Cat. F702043) provides sufficient chemical integrity for reproducible enzymatic and cellular PIM inhibition assays .

Positional Isomer Selectivity Profiling: Deconvoluting Pyridinyl Nitrogen Geometry Effects on Kinase Selectivity

Side-by-side testing of the 2-pyridinyl target compound (CAS 400079-01-8) against its 3-pyridinyl positional isomer (CAS 321430-13-1) enables direct assessment of how pyridine nitrogen placement affects PIM isoform selectivity and broader kinome profiling [1]. This head-to-head comparison is critical for elucidating the hinge-binding geometry requirements of the thiazolecarboxamide chemotype. Both isomers are commercially available with defined purity specifications, facilitating controlled comparative experiments with matched formulation and handling conditions .

In Vitro Polypharmacology Assessment Using qHTS Bioactivity Fingerprinting

The target compound's characterized bioactivity profile from PubChem qHTS—inactive against miR-21 modulation (Potency ~5.2 µM) but active as a Rab9 promoter activator (pCHEMBL 5.40, ~3.98 µM)—provides a baseline for assessing polypharmacology in cellular contexts [1]. Researchers investigating PIM kinase biology can use this selectivity fingerprint to anticipate potential Rab pathway interactions at micromolar concentrations and design appropriate counter-screens. This pre-existing public domain bioactivity data reduces the need for de novo broad-panel profiling when the compound is used as a tool or reference molecule in mechanistic studies [1].

Metabolic Stability Benchmarking of 2,4-Difluorophenyl-Containing Scaffolds in Hepatocyte Assays

The 2,4-difluorophenyl motif in the target compound blocks oxidative metabolism at both the ortho and para positions of the N-aryl ring, making this compound a suitable reference for comparing intrinsic clearance rates against mono-fluorinated (CAS 400079-00-7) and non-fluorinated phenyl analogs in human or rodent hepatocyte stability assays [1]. The intermediate LogP (3.47–4.04) places this compound in a lipophilicity range where metabolic stability is meaningfully influenced by fluorine substitution patterns rather than being dominated by non-specific high lipophilicity-driven clearance, enabling cleaner interpretation of structure-metabolism relationships [2].

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.